molecular formula C11H13Cl2FN2O2 B8268690 (R)-4,6-Dichloro-N-(2-fluoro-3-hydroxy-3-methylbutyl)nicotinamide

(R)-4,6-Dichloro-N-(2-fluoro-3-hydroxy-3-methylbutyl)nicotinamide

Cat. No.: B8268690
M. Wt: 295.13 g/mol
InChI Key: SBLBOSHCAIISEX-MRVPVSSYSA-N
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Description

(R)-4,6-Dichloro-N-(2-fluoro-3-hydroxy-3-methylbutyl)nicotinamide is a synthetic organic compound that belongs to the class of pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-4,6-Dichloro-N-(2-fluoro-3-hydroxy-3-methylbutyl)nicotinamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling reaction temperature, pressure, and the concentration of reactants to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(R)-4,6-Dichloro-N-(2-fluoro-3-hydroxy-3-methylbutyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like ammonia (NH3) or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution of chlorine atoms with amines leads to the formation of amide derivatives .

Scientific Research Applications

(R)-4,6-Dichloro-N-(2-fluoro-3-hydroxy-3-methylbutyl)nicotinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (R)-4,6-Dichloro-N-(2-fluoro-3-hydroxy-3-methylbutyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R)-4,6-Dichloro-N-(2-fluoro-3-hydroxy-3-methylbutyl)nicotinamide is unique due to the presence of both fluorine and hydroxyl groups, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4,6-dichloro-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2FN2O2/c1-11(2,18)8(14)5-16-10(17)6-4-15-9(13)3-7(6)12/h3-4,8,18H,5H2,1-2H3,(H,16,17)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLBOSHCAIISEX-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CNC(=O)C1=CN=C(C=C1Cl)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](CNC(=O)C1=CN=C(C=C1Cl)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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